

Comparative analysis of L-368,899 hydrochloride pharmacokinetics in different species

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Compound of Interest

Compound Name: L-368,899 hydrochloride

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A Comparative Analysis of L-368,899 Hydrochloride Pharmacokinetics Across Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of **L-368,899 hydrochloride**, a potent and selective oxytocin receptor antagonist, across various animal species. The data presented is intended to support researchers in designing and interpreting preclinical studies and to provide valuable insights for drug development professionals.

Executive Summary

L-368,899 is a non-peptide, orally active oxytocin receptor antagonist that has been investigated for its potential in preventing preterm labor and is widely used as a pharmacological tool to study the oxytocin system.^{[1][2]} Understanding its pharmacokinetic profile in different species is crucial for the translation of preclinical findings. This guide summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes associated biological pathways and workflows.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **L-368,899 hydrochloride** in rats, dogs, and coyotes.

Table 1: Intravenous Pharmacokinetics of L-368,899

Species	Dose (mg/kg)	Half-life (t _{1/2}) (hr)	Plasma Clearance (CL) (mL/min/kg)	Volume of Distribution (V _{dss}) (L/kg)
Rat (Female)	1, 2.5	~2	23 - 36	2.0 - 2.6
10	~2	18	2.0 - 2.6	
Rat (Male)	1, 2.5, 10	~2	23 - 36	2.0 - 2.6
Dog (Female)	1, 2.5, 10	~2	23 - 36	3.4 - 4.9

Data sourced from literature.[3]

Table 2: Oral Pharmacokinetics of L-368,899

Species	Dose (mg/kg)	C _{max}	T _{max} (hr)	Oral Bioavailability (%)
Rat (Female)	5	-	-	14[4]
25	Achieved at <1 hr	-	-	
Rat (Male)	5	-	-	18[4]
25	Achieved at <1 hr	-	41[3]	
Dog (Female)	5	Achieved at <1 hr	-	17[3]
33	Achieved between 1 and 4 hr	-	41[3]	

Data sourced from literature.[\[3\]](#)[\[4\]](#)

Table 3: Central Nervous System Penetration of L-368,899

Species	Administration Route	Dose (mg/kg)	Key Findings
Rhesus Monkey	Intravenous	1	Detected in cerebrospinal fluid (CSF) and accumulated in limbic brain areas such as the hypothalamus, septum, orbitofrontal cortex, amygdala, and hippocampus. [5] [6]
Coyote	Intramuscular	-	Peaked in CSF at 15 to 30 minutes after injection. [7] [8]

Experimental Protocols

Pharmacokinetic Studies in Rats and Dogs

Animal Models: Studies were conducted in female and male Sprague-Dawley rats and female dogs.[\[3\]](#)

Drug Administration:

- Intravenous (IV): L-368,899 was administered as a bolus injection. Doses ranged from 1 to 10 mg/kg.[\[3\]](#)
- Oral (PO): The compound was administered via oral gavage. Doses ranged from 5 to 100 mg/kg in rats and 5 to 33 mg/kg in dogs.[\[3\]](#)

Sample Collection: Blood samples were collected at various time points post-administration. Plasma was separated for analysis.[\[3\]](#)

Analytical Method: Plasma concentrations of L-368,899 were determined using a validated high-performance liquid chromatography (HPLC) assay.[3]

Pharmacokinetic Analysis: Standard non-compartmental methods were used to calculate pharmacokinetic parameters such as half-life ($t_{1/2}$), plasma clearance (CL), volume of distribution (Vdss), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability.[3]

CNS Penetration Study in Rhesus Monkeys

Animal Model: The study utilized male rhesus monkeys.[5][6]

Drug Administration: A single intravenous injection of 1 mg/kg of L-368,899 was administered.[5][6]

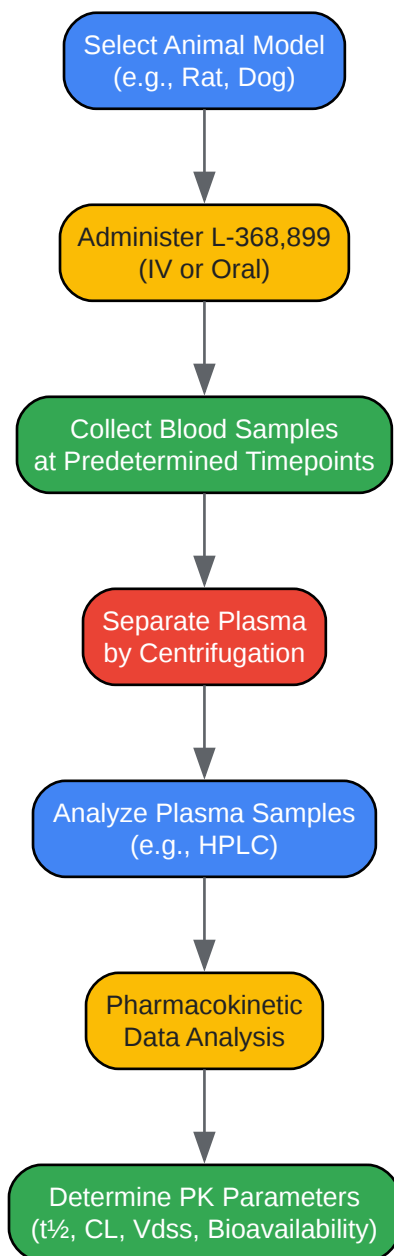
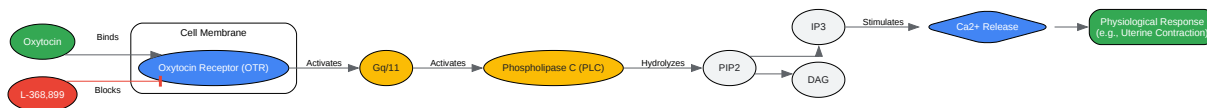
Sample Collection: Cerebrospinal fluid (CSF) samples were collected at multiple intervals over 4 hours. Brain tissue was collected at 60 minutes post-injection.[5][6]

Analytical Method: The concentration of L-368,899 in CSF and brain tissue was quantified.[5][6]

Signaling Pathway and Experimental Workflow

Mechanism of Action: Oxytocin Receptor Antagonism

L-368,899 acts as a competitive antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[1] By binding to the OTR, it prevents the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades.[1] The primary signaling pathway inhibited is the Gq/11 pathway, which leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels, leading to physiological responses like uterine contractions.[1]



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